Ethyl 4-(cyclopropylamino)benzoate
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Overview
Description
Ethyl 4-(cyclopropylamino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group attached to the benzoic acid moiety, with a cyclopropylamino substituent at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(cyclopropylamino)benzoate typically involves a multi-step process. One common method includes the following steps:
Alkylation: The starting material, 4-nitrobenzoic acid, is first alkylated to form ethyl 4-nitrobenzoate.
Reduction: The nitro group is then reduced to an amino group, yielding ethyl 4-aminobenzoate.
Cyclopropylation: Finally, the amino group is reacted with cyclopropylamine to form this compound.
Industrial Production Methods: Industrial production of this compound may involve continuous-flow synthesis techniques to optimize reaction times and yields. This method allows for high conversion rates and selectivity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(cyclopropylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can modify the ester group or the cyclopropylamino substituent.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions include various substituted benzoates and amino derivatives, depending on the specific reaction conditions .
Scientific Research Applications
Ethyl 4-(cyclopropylamino)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the production of materials with specific electro-optical properties.
Mechanism of Action
The mechanism of action of ethyl 4-(cyclopropylamino)benzoate involves its interaction with sodium ion channels in nerve cells. By binding to these channels, the compound prevents the influx of sodium ions, thereby blocking nerve impulse conduction. This mechanism is similar to that of other local anesthetics, which reduce membrane excitability and inhibit nerve signal transmission .
Comparison with Similar Compounds
Benzocaine: Ethyl 4-aminobenzoate, a well-known local anesthetic.
Procaine: Diethylaminoethyl 4-aminobenzoate, another local anesthetic with a similar structure.
Tetracaine: Butylaminoethyl 4-aminobenzoate, used for its potent anesthetic properties.
Uniqueness: Ethyl 4-(cyclopropylamino)benzoate is unique due to its cyclopropylamino substituent, which may confer distinct pharmacological properties compared to other benzoate derivatives. This structural feature could potentially enhance its efficacy and reduce toxicity in medical applications .
Properties
IUPAC Name |
ethyl 4-(cyclopropylamino)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-2-15-12(14)9-3-5-10(6-4-9)13-11-7-8-11/h3-6,11,13H,2,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BONKADOTDLVBQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401238147 |
Source
|
Record name | Benzoic acid, 4-(cyclopropylamino)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401238147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112033-48-4 |
Source
|
Record name | Benzoic acid, 4-(cyclopropylamino)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112033-48-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-(cyclopropylamino)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401238147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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